molecular formula C17H21NO2S2 B2583868 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide CAS No. 2034586-06-4

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide

Cat. No. B2583868
CAS RN: 2034586-06-4
M. Wt: 335.48
InChI Key: HCEOACQWIBPSQJ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide, also known as AMT, is a psychoactive drug that belongs to the tryptamine class. It is a potent hallucinogen and has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is part of a broader class of compounds that have been synthesized and evaluated for their biological activities. For example, a novel series of derivatives, including thiophene substituted compounds, were designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds have shown inhibitory activity against enzymes with low IC50 values, and among them, thiophene substituted derivatives exhibited significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, potently inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been described, showcasing a methodology to produce N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. This chemoselective approach highlights the versatile use of these compounds in synthetic chemistry, providing a pathway to synthesize biologically active molecules (Singh et al., 2017).

Antioxidant Activity

Benzothiazole derivatives, including those with thiourea groups, have been designed and synthesized, demonstrating the ability to inactivate reactive chemical species through their antioxidant activity. Specifically, these compounds have shown promising results in scavenging free radicals, highlighting their potential in combating oxidative stress related to various diseases (Cabrera-Pérez et al., 2016).

Antifungal Potential

The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been explored as potential antifungal agents. These compounds were prepared by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides, showcasing their potential in addressing fungal infections (Narayana et al., 2004).

Antimicrobial Activity

A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells, revealing significant antimicrobial activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results demonstrate the potential of these compounds for further development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-21-16-6-3-2-5-14(16)17(20)18-10-8-13(9-11-19)15-7-4-12-22-15/h2-7,12-13,19H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEOACQWIBPSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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